8-Bromo-4-chloro-6-fluoro-3-iodoquinoline
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Overview
Description
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of multiple halogen atoms into the quinoline structure can significantly alter its chemical and biological properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline typically involves multi-step reactions starting from a quinoline precursor. One common method is the halogenation of quinoline derivatives using halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of halogenated quinolines, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Employed in the synthesis of organic materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-4-chloro-6-fluoroquinoline
- 8-Bromo-4-chloro-3-iodoquinoline
- 4-Chloro-6-fluoro-3-iodoquinoline
Uniqueness
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is unique due to the presence of four different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This distinct halogenation pattern can lead to unique interactions with biological targets and potentially novel therapeutic applications .
Properties
IUPAC Name |
8-bromo-4-chloro-6-fluoro-3-iodoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCJXJYQLWCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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